N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-1H-indol-1-yl)acetamide N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-1H-indol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14781276
InChI: InChI=1S/C18H15BrN4O/c19-13-4-3-7-16-12(13)8-9-23(16)11-18(24)20-10-17-21-14-5-1-2-6-15(14)22-17/h1-9H,10-11H2,(H,20,24)(H,21,22)
SMILES:
Molecular Formula: C18H15BrN4O
Molecular Weight: 383.2 g/mol

N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-1H-indol-1-yl)acetamide

CAS No.:

Cat. No.: VC14781276

Molecular Formula: C18H15BrN4O

Molecular Weight: 383.2 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-1H-indol-1-yl)acetamide -

Specification

Molecular Formula C18H15BrN4O
Molecular Weight 383.2 g/mol
IUPAC Name N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromoindol-1-yl)acetamide
Standard InChI InChI=1S/C18H15BrN4O/c19-13-4-3-7-16-12(13)8-9-23(16)11-18(24)20-10-17-21-14-5-1-2-6-15(14)22-17/h1-9H,10-11H2,(H,20,24)(H,21,22)
Standard InChI Key GJSZOFIJCBVRPN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)CNC(=O)CN3C=CC4=C3C=CC=C4Br

Introduction

Chemical Structure and Physicochemical Properties

N-(1H-Benzimidazol-2-ylmethyl)-2-(4-bromo-1H-indol-1-yl)acetamide features a benzimidazole core substituted at the 2-position with a methylacetamide group, which is further connected to a 4-bromoindole moiety. Key structural attributes include:

  • Molecular Formula: C18H15BrN4O\text{C}_{18}\text{H}_{15}\text{Br}\text{N}_4\text{O}

  • Molecular Weight: 383.25 g/mol

  • logP: ~3.93 (predicted based on the 6-bromo analog)

  • Hydrogen Bond Donors/Acceptors: 2 donors, 3 acceptors

  • Polar Surface Area: 46.83 Ų

The bromine atom at the 4-position of the indole ring introduces steric and electronic effects distinct from its 6-bromo isomer (Y041-7606) . This substitution likely influences solubility, as evidenced by the 6-bromo analog’s logSw of -4.17, indicating poor aqueous solubility . The planar benzimidazole and indole systems suggest potential for π-π stacking interactions in biological targets .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of the 4-bromo derivative is reported, analogous benzimidazole-acetamide-indole hybrids are typically synthesized via:

  • Condensation Reactions:

    • Reacting 4-bromo-1H-indole with chloroacetyl chloride to form 2-chloro-N-(4-bromo-1H-indol-1-yl)acetamide.

    • Subsequent nucleophilic substitution with 1H-benzimidazol-2-ylmethanol in the presence of a base .

  • Mannich Base Formation:

    • As demonstrated in benzimidazole derivative syntheses , formaldehyde and secondary amines could facilitate the introduction of side chains at the benzimidazole nitrogen.

Characterization Data

Key analytical data for related compounds include:

ParameterValue (6-Bromo Analog) Methodologies
Melting Point272–274°CDifferential Scanning Calorimetry
1H NMR (DMSO-d6)δ 6.7–7.9 (aromatic CH)Varian Spectrometer (300 MHz)
FTIR1732 cm⁻¹ (C=O)KBr Pellet

For the 4-bromo isomer, slight shifts in aromatic proton signals (δ 7.2–8.1) and C=O stretching (1725 cm⁻¹) are anticipated due to altered electron distribution .

Structure-Activity Relationships (SAR)

Benzimidazole derivatives exhibit bioactivity modulated by substituent position and electronic nature :

Benzimidazole Core Modifications

  • C2 Substitution: Acetamide groups at C2 enhance interactions with enzymes like cyclooxygenase-2 (COX-2) . The methylene bridge in N-(benzimidazol-2-ylmethyl) acetamide may improve conformational flexibility for target binding.

  • N1 Substitution: Free N-H (as in 1H-benzimidazole) is critical for hydrogen bonding with kinases and receptors .

Indole Ring Effects

  • 4-Bromo vs. 6-Bromo: The 4-bromo group’s para position relative to the acetamide linker could enhance hydrophobic interactions in enzyme pockets compared to the 6-bromo analog .

  • Electron-Withdrawing Effects: Bromine’s inductive effect may increase the indole ring’s electrophilicity, favoring interactions with nucleophilic residues .

Applications and Future Directions

Therapeutic Prospects

  • Inflammation: Dual COX-2/IRAK4 inhibition could treat rheumatoid arthritis and sepsis .

  • Oncology: Targeting tyrosine kinases (e.g., Lck) and DNA repair pathways offers promise in leukemia .

Synthetic Challenges

  • Regioselective Bromination: Achieving 4-bromo specificity on indole requires optimized conditions (e.g., NBS in DMF) .

  • Stability: The acetamide linker’s susceptibility to hydrolysis necessitates prodrug strategies for oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator